3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is characterized by its high strain and rigidity, making it an interesting subject for research in various fields, including materials science, medicinal chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
For large-scale production, a continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method offers high throughput and scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure but without the amine functional group.
1-Halo-3-substituted bicyclo[1.1.1]pentanes: These compounds have halogen substituents and exhibit different reactivity and physicochemical properties.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: A derivative with a carbamate group, used in medicinal chemistry.
Uniqueness
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine is unique due to its dual bicyclo[1.1.1]pentane cores and amine functional group, which impart distinct reactivity and biological activity. Its ability to serve as a bioisostere and enhance the properties of drug candidates makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C10H15N/c11-10-4-9(5-10,6-10)8-1-7(2-8)3-8/h7H,1-6,11H2 |
InChI Key |
DPQHWWOTKPQISG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C34CC(C3)(C4)N |
Origin of Product |
United States |
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